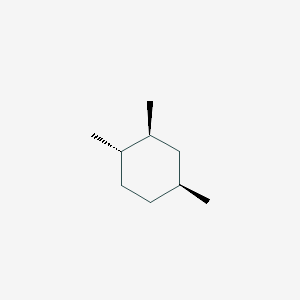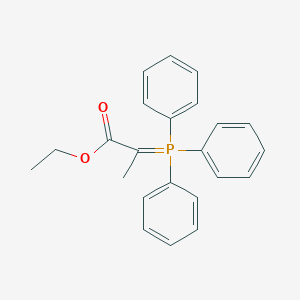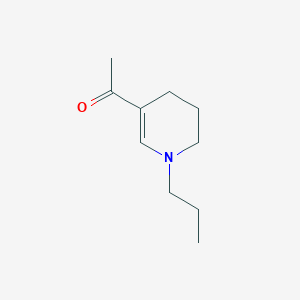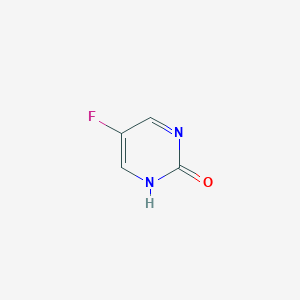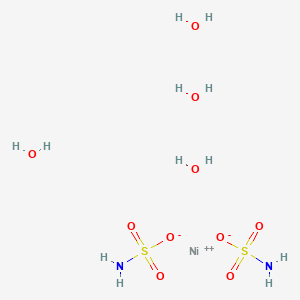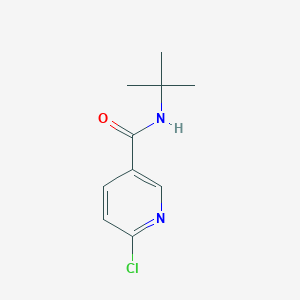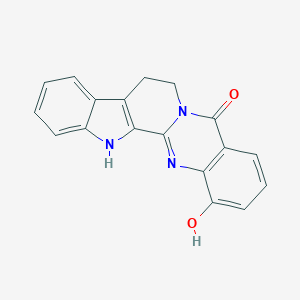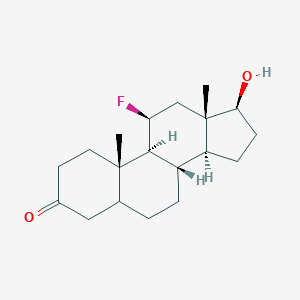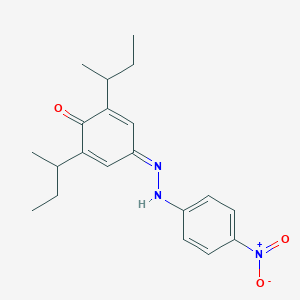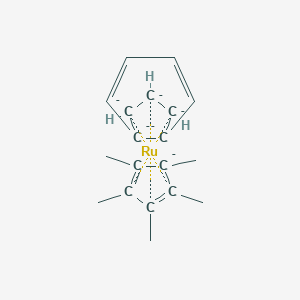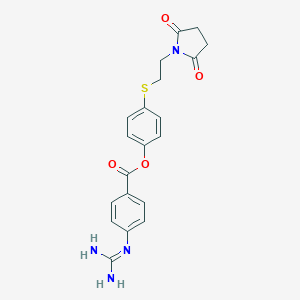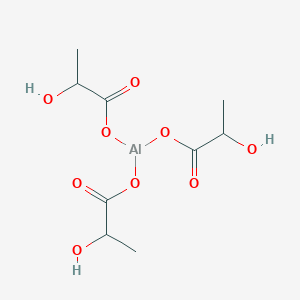
乳酸アルミニウム
概要
説明
Aluminum lactate is a chemical compound formed by the reaction of aluminum and lactic acid. It is a salt with the chemical formula Al(C₃H₅O₃)₃ . This compound appears as a white powder and is soluble in water. It is used in various industries, including cosmetics, pharmaceuticals, and as a mordant in dyeing processes .
科学的研究の応用
Chemistry: Aluminum lactate is used as a precursor in the sol-gel synthesis of alumina-based glasses and ceramics. These materials have applications in optics, electronics, and catalysis .
Biology and Medicine: In the pharmaceutical industry, aluminum lactate is used in formulations for treating dry and scaly skin conditions. It acts as a moisturizer and helps in reducing skin irritation .
Industry: Aluminum lactate is used as a mordant in the textile industry for dyeing processes. It helps in fixing dyes to fabrics, ensuring colorfastness .
作用機序
Target of Action
Aluminum lactate is a chemical compound, a salt of aluminum and lactic acid Aluminum compounds have been known to interact with various biological systems, potentially affecting the respiratory system .
Mode of Action
Aluminum compounds, in general, are known to act as astringents . Astringents are chemicals that tend to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied .
Biochemical Pathways
It’s known that lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations . This suggests that aluminum lactate might be involved in similar metabolic processes.
Pharmacokinetics
It’s known that aluminum lactate appears as a white powder which is soluble in water . This solubility could potentially influence its bioavailability and distribution in the body.
Result of Action
For instance, aluminum lactate is used as a mordant, a substance that combines with a dye or stain and thereby fixes it in a material . It is also used in both the cosmetic and oral industries .
Action Environment
The action of aluminum lactate can be influenced by various environmental factors. For instance, extensive use of aluminum in industry, cooking utensils, and wrapping or freezing food items has become a major concern . Growing evidence supports that environmental pollutant aluminum promotes the aggregation of amyloid beta (Aβ) in the brain, which is the main pathological marker of Alzheimer’s disease (AD) .
生化学分析
Biochemical Properties
Aluminum lactate interacts with various biomolecules. For instance, it has been shown to interact with palm oil, a major constituent of which is α-Tocotrienol, a well-known antioxidant and cholesterol-lowering neuroprotectant . In a study, aluminum lactate was administered orally to rats, and palm oil was administered intraperitoneally . After 6 weeks of supplementation, the group that received both aluminum lactate and palm oil showed significantly lower malondialdehyde (MDA) content, but higher superoxide dismutase (SOD), catalase (CAT), GST, and GPx activity as compared to the group that received only aluminum lactate .
Cellular Effects
Aluminum lactate has been shown to have significant effects on various types of cells and cellular processes. For example, in a study involving rats, chronic exposure to aluminum lactate significantly impaired the neurobehavior of the rats . Moreover, the aluminum lactate group showed significantly higher levels of MDA content, but lower SOD, CAT, GST, and GPx activity as compared to the control group .
Molecular Mechanism
The molecular mechanism of action of aluminum lactate involves its interaction with various biomolecules. For instance, in the presence of palm oil, aluminum lactate has been shown to lower the MDA content but increase the activity of SOD, CAT, GST, and GPx . This suggests that aluminum lactate may interact with these enzymes and other biomolecules, influencing their activity and thereby exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aluminum lactate change over time. For example, in a study involving rats, the effects of aluminum lactate were observed over a period of 6 weeks . Over this period, the group that received aluminum lactate showed a significant increase in MDA content and a decrease in the activity of SOD, CAT, GST, and GPx .
Dosage Effects in Animal Models
The effects of aluminum lactate vary with different dosages in animal models. In a study involving rats, the group that received a higher dosage of aluminum lactate (50 mg/kg body weight) showed significantly higher levels of MDA content and lower activity of SOD, CAT, GST, and GPx compared to the control group .
Metabolic Pathways
Aluminum lactate is involved in various metabolic pathways. For instance, it has been shown to interact with palm oil, influencing the activity of various enzymes such as SOD, CAT, GST, and GPx . This suggests that aluminum lactate may be involved in the metabolic pathways of these enzymes.
Transport and Distribution
Information on how aluminum lactate is transported and distributed within cells and tissues is currently limited. Given its solubility in water , it can be inferred that it may be transported and distributed within cells and tissues through aqueous channels.
準備方法
Synthetic Routes and Reaction Conditions: Aluminum lactate can be synthesized by precipitating a solution of barium lactate with aluminum sulfate. The reaction typically involves mixing aqueous solutions of barium lactate and aluminum sulfate, resulting in the formation of aluminum lactate and barium sulfate as a byproduct .
Industrial Production Methods: In industrial settings, aluminum lactate is produced through a similar precipitation method. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high purity and yield of the product. The resulting aluminum lactate is then filtered, washed, and dried to obtain the final product .
化学反応の分析
Types of Reactions: Aluminum lactate primarily undergoes hydrolysis and complexation reactions. It can also participate in sol-gel processes to form alumina-based materials .
Common Reagents and Conditions:
Hydrolysis: In aqueous solutions, aluminum lactate can hydrolyze to form aluminum hydroxide and lactic acid.
Major Products Formed:
Aluminum Hydroxide: Formed through hydrolysis.
Alumina-based Materials: Formed through sol-gel processes.
類似化合物との比較
Aluminum Chloride: Used in antiperspirants and water treatment.
Aluminum Sulfate: Used in water purification and as a mordant in dyeing.
Aluminum Hydroxide: Used as an antacid and in vaccine formulations.
Comparison: Aluminum lactate is unique due to its dual role as a moisturizer and a precursor for advanced materials. Unlike aluminum chloride and aluminum sulfate, which are primarily used for their chemical reactivity, aluminum lactate’s ability to form complexes and participate in sol-gel processes makes it valuable in material science .
特性
CAS番号 |
18917-91-4 |
|---|---|
分子式 |
C9H15AlO9 |
分子量 |
294.19 g/mol |
IUPAC名 |
bis[[(2S)-2-hydroxypropanoyl]oxy]alumanyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/3C3H6O3.Al/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3/t3*2-;/m000./s1 |
InChIキー |
VXYADVIJALMOEQ-LGISMKCISA-K |
SMILES |
CC(C(=O)O[Al](OC(=O)C(C)O)OC(=O)C(C)O)O |
異性体SMILES |
C[C@@H](C(=O)O[Al](OC(=O)[C@H](C)O)OC(=O)[C@H](C)O)O |
正規SMILES |
CC(C(=O)O[Al](OC(=O)C(C)O)OC(=O)C(C)O)O |
Key on ui other cas no. |
18917-91-4 |
物理的記述 |
Liquid; Liquid, Other Solid |
ピクトグラム |
Irritant |
同義語 |
Aluminum Lactate; Aluminum Tris(α-hydroxypropionate); 2-Hydroxypropanoic Acid; Lohtragon AL 250; Takiceram; Aluminum Tris[2-(hydroxy-κO)propanoato-κO]; Aluminum Tris(2-hydroxypropanoato-O1,O2); L-Lactic Acid Alumnium Salt |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aluminum lactate interact with biological systems?
A1: Aluminum lactate can interact with various biological components, including proteins, enzymes, and cell membranes. For instance, it can inhibit calpain-mediated proteolysis, particularly affecting neurofilament proteins and leading to the formation of protease-resistant high molecular weight complexes []. This interaction is primarily attributed to aluminum directly affecting the substrate proteins rather than the enzyme itself [].
Q2: Does the lactate component of aluminum lactate contribute to its biological activity?
A2: Yes, the lactate anion plays a crucial role in the biological activity of aluminum lactate. Studies have shown that aluminum lactate causes local muscle necrosis when injected into rats, while aluminum citrate does not []. This difference in toxicity highlights the importance of the anion in determining the biological effects []. Furthermore, mixtures of aluminum lactate with chelating agents like citrate prevent myopathy, suggesting that the chelation of aluminum alters its toxicity profile [].
Q3: What are the effects of aluminum lactate on silica toxicity?
A3: Treating silica with aluminum lactate significantly reduces its biological activity. This modification diminishes silica-induced lung inflammation and fibrosis in sheep models [, , , ]. This protective effect is likely due to the alteration of silica's surface properties, leading to reduced particle uptake by cells, decreased hydroxyl radical generation, and ultimately, reduced cellular damage [, , , , ].
Q4: What is the molecular formula and weight of aluminum lactate?
A4: The molecular formula of aluminum lactate is C9H15AlO12, and its molecular weight is 390.22 g/mol.
Q5: What is the structure of aluminum lactate in solution?
A5: In aqueous solutions, aluminum lactate primarily exists as negatively charged bis-clusters, [Al(l-lactate)3]23- []. These clusters form through the linking of two Al(l-lactate)3 subunits via three short, symmetrical hydrogen bonds between the α-hydroxy groups, with half of these groups being deprotonated []. This unique structure contributes to the stability of aluminum lactate in solution.
Q6: How does aluminum lactate enhance the properties of refractory castables?
A6: When combined with calcium carbonate in alumina-based castables, aluminum lactate enhances green mechanical strength []. This improvement is significant even at low concentrations (0.25-1.0 wt%) and offers a potential alternative to traditional calcium aluminate cement, which is energy-intensive to produce and contributes to CO2 emissions [].
Q7: How do structural modifications of aluminum lactate influence its biological activity?
A7: Altering the anion associated with aluminum significantly impacts its biological effects. As seen with aluminum lactate and citrate, the anion influences the compound's toxicity profile []. Chelating agents further modify this activity by binding to aluminum and altering its bioavailability and interaction with biological targets [].
Q8: How is aluminum absorbed and distributed in the body?
A8: The absorption of aluminum from the gastrointestinal tract is generally limited and depends on the solubility and chemical form of the aluminum compound []. Soluble forms, like aluminum citrate, exhibit significantly higher absorption than insoluble forms like aluminum hydroxide []. Once absorbed, aluminum can be distributed to various tissues, with potential accumulation in the brain, bones, and liver.
Q9: What in vitro models are used to study aluminum lactate toxicity?
A9: Researchers use various in vitro models, including primary cultured rat choroid plexus epithelial cells (CPECs) [] and human lung epithelial cells (A549) [, ], to investigate aluminum toxicity. These models help elucidate the mechanisms of aluminum-induced cellular damage and assess the impact of aluminum on specific cell types.
Q10: What in vivo models are used to study aluminum lactate toxicity?
A10: Animal models, particularly rodents like rats and mice, are commonly used to study the effects of aluminum exposure. Studies using aluminum lactate administration in rats have revealed its potential to induce developmental alterations in offspring [], cause neurofilamentous changes in cultured dorsal root ganglia explants [], and decrease glial fibrillary acidic protein in the frontal cortex [].
Q11: What are the potential toxic effects of aluminum exposure?
A11: Excessive exposure to aluminum has been linked to various adverse effects, including neurotoxicity, developmental toxicity, and impaired bone health. Studies in animal models have demonstrated that aluminum exposure can lead to behavioral changes, learning deficits, and altered motor function [, , , ].
Q12: Is aluminum lactate a developmental toxicant?
A12: Research suggests that aluminum lactate might be a developmental toxicant, particularly when ingested concurrently with lactate []. Studies in mice have shown that aluminum lactate exposure during gestation can lead to reduced fetal body weight and an increased incidence of developmental anomalies [].
Q13: Can hair be used as a biomarker for aluminum exposure?
A13: Hair analysis has been explored as a potential biomarker for assessing aluminum exposure. Research indicates that excessive systemic exposure to aluminum, such as through aluminum lactate injections in rabbits, can lead to increased aluminum concentrations in hair [, ]. While hair analysis shows promise, further research is needed to establish its reliability and accuracy as a biomarker for aluminum body burden.
Q14: What analytical techniques are used to study aluminum lactate?
A14: Various analytical techniques are employed to characterize and quantify aluminum lactate. These include:
- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is used to analyze the structure and behavior of aluminum lactate in solution, particularly the coordination environment of aluminum [, ].
- Chromatography: High-performance liquid chromatography (HPLC) is valuable for separating and quantifying aluminum lactate in complex mixtures [, ].
- Microscopy: Atomic force microscopy (AFM) is used to characterize the nanostructures of materials containing aluminum lactate [].
- Elemental Analysis: Techniques like atomic absorption spectrometry are used to determine the concentration of aluminum in various samples [, , ].
Q15: How does the solubility of aluminum compounds affect their absorption?
A15: The solubility of aluminum compounds plays a crucial role in their absorption from the gastrointestinal tract. Studies comparing various aluminum compounds, including aluminum lactate, have demonstrated a direct correlation between solubility at different pH levels and the extent of absorption []. Compounds with higher solubility at physiological pH, like aluminum citrate, exhibit greater absorption compared to less soluble forms, such as aluminum hydroxide [].
Q16: Are there any alternatives to aluminum lactate in specific applications?
A16: Yes, depending on the application, several alternatives to aluminum lactate exist. For instance, in refractory castables, traditional calcium aluminate cement can be substituted with a combination of aluminum lactate and calcium carbonate, offering similar or superior performance with potential environmental benefits [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


